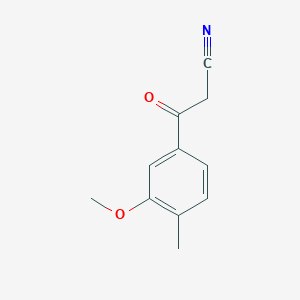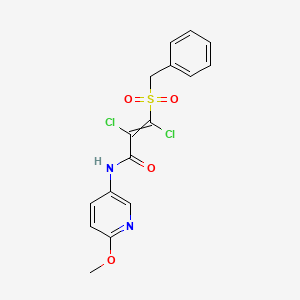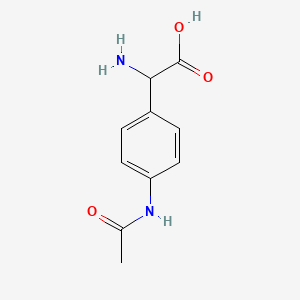
Amino(4-acetamidophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino(4-acetamidophenyl)acetic acid is an organic compound that features both an amino group and an acetamido group attached to a phenyl ring, with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino(4-acetamidophenyl)acetic acid typically involves the following steps:
Acetylation: The amino group is acetylated using acetic anhydride and a catalyst like pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar steps as the laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
Amino(4-acetamidophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Amino(4-acetamidophenyl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of Amino(4-acetamidophenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenyl acetate: Similar in structure but lacks the amino group.
Indole derivatives: Share some structural features and biological activities.
Uniqueness
Amino(4-acetamidophenyl)acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological activities. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(4-acetamidophenyl)-2-aminoacetic acid |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)12-8-4-2-7(3-5-8)9(11)10(14)15/h2-5,9H,11H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
VPHBBPORANRKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




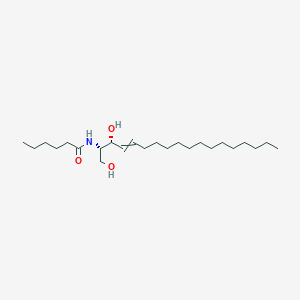
![N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B12435248.png)

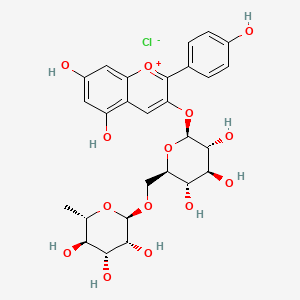
![1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine](/img/structure/B12435263.png)



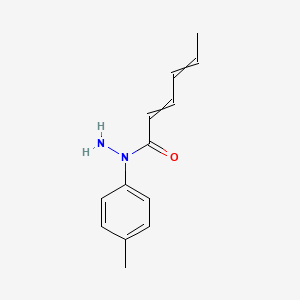
![(1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12435285.png)
